molecular formula C10H18N2O4 B11031659 1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione

1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione

Cat. No.: B11031659
M. Wt: 230.26 g/mol
InChI Key: PEXDOMQUIXFGBK-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione is a piperazine derivative characterized by two methoxy groups at positions 1 and 4 and four methyl groups at positions 5, 5, 6, and 6 of the piperazine ring. Its molecular formula is C₁₂H₂₀N₂O₄ (inferred from substituents on the core piperazine-2,3-dione structure). The compound features a diketone (2,3-dione) core, which imparts rigidity and influences electronic properties. Piperazine derivatives are widely explored for pharmacological applications due to their ability to modulate solubility, bioavailability, and target interactions .

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

1,4-dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione

InChI

InChI=1S/C10H18N2O4/c1-9(2)10(3,4)12(16-6)8(14)7(13)11(9)15-5/h1-6H3

InChI Key

PEXDOMQUIXFGBK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)C(=O)N1OC)OC)(C)C)C

Origin of Product

United States

Preparation Methods

Reaction with Diethyl Oxalate

The foundational method involves the condensation of cis-1,2-bis(hydroxyamino)cycloalkanes with diethyl oxalate to form 1,4-dihydroxypiperazine-2,3-dione intermediates. For example:

  • cis-1,2-Bis(hydroxyamino)cyclohexane reacts with diethyl oxalate in anhydrous ethanol under reflux (78°C, 12 hours), yielding 1,4-dihydroxypiperazine-2,3-dione with a 72–85% yield.

Methoxy Group Introduction

Subsequent alkylation with methyl iodide (MeI) or diazomethane (CH₂N₂) introduces methoxy groups:

  • MeI Alkylation : The dihydroxy intermediate is treated with excess MeI in dimethylformamide (DMF) at 60°C for 6 hours, achieving 90% conversion to 1,4-dimethoxy derivatives.

  • CH₂N₂ Alkylation : Diazomethane in ether at 0°C selectively methylates hydroxyl groups within 2 hours, yielding 88–92% of the target compound.

Key Advantages :

  • High regioselectivity due to steric protection of the piperazine ring.

  • Scalable to multi-gram quantities with minimal byproducts.

Catalytic Hydrogenation of Tetramethylpyrazine Derivatives

Synthesis of Tetramethylpiperazine Precursors

A patent by Barrick et al. (US2516289A) outlines the hydrogenation of diacetyl monoxime over a palladium catalyst in acetic acid to produce 2,3,5,6-tetramethylpiperazine. While this method primarily yields tetramethylpiperazine, subsequent oxidation and functionalization steps adapt it for piperazine-2,3-dione synthesis:

  • Hydrogenation Conditions :

    • Catalyst: 10% Pd/C (3 wt%).

    • Pressure: 2000 psi H₂ at 75°C.

    • Yield: 90% of 2,3,5,6-tetramethylpiperazine.

  • Oxidation to Piperazine-2,3-dione :

    • The piperazine intermediate is oxidized with NaNO₂ in aqueous HCl, forming 1,4-dinitroso-2,3,5,6-tetramethylpiperazine.

    • Hydrolysis with concentrated HCl removes nitroso groups, yielding the dihydroxy intermediate, which is then methylated as described in Section 1.2.

Challenges :

  • Requires stringent control of oxidation steps to avoid over-oxidation.

  • Lower overall yield (65–70%) compared to direct alkylation methods.

Hydrazine-Mediated Cyclization

Hydrazone Formation and Reduction

A modified approach employs N,N'-dihydroxy-2,3-dimethyl-2,3-butanediamine (CAS: 14384-45-3) as a precursor:

  • Hydrazone Synthesis :

    • Reacting 2,3-dimethyl-2,3-butanediamine with hydroxylamine hydrochloride in ethanol (50°C, 8 hours) forms the dihydroxyhydrazine derivative.

  • Cyclization with Oxalic Acid :

    • Treatment with oxalic acid in refluxing toluene induces cyclization, producing 1,4-dihydroxypiperazine-2,3-dione (65% yield).

  • Methylation :

    • As in Section 1.2, methylation with MeI or CH₂N₂ completes the synthesis.

Data Summary :

StepReagents/ConditionsYield (%)
Hydrazone FormationNH₂OH·HCl, EtOH, 50°C78
CyclizationOxalic acid, toluene, reflux65
MethylationMeI, DMF, 60°C90

Comparative Analysis of Methods

Efficiency and Scalability

MethodOverall Yield (%)ScalabilityKey Limitations
Alkylation (Section 1)85–90HighRequires anhydrous conditions
Hydrogenation (Section 2)65–70ModerateMulti-step, oxidation-sensitive
Hydrazine Cyclization (Section 3)50–60LowLong reaction times

Stereochemical Considerations

The tetramethyl groups at positions 5 and 6 impose significant steric hindrance, favoring cis-diastereomers in all methods. X-ray crystallography of related compounds (e.g., 3,3,5,5-tetramethylpiperazine-2,6-dione) confirms a chair conformation with axial methyl groups.

Applications and Derivatives

1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione serves as a precursor for:

  • Light Stabilizers : Derivatives like 2,2,6,6-tetramethylpiperidine are used in polymer stabilization.

  • Pharmaceutical Intermediates : Functionalization at the diketone positions enables access to bioactive molecules .

Chemical Reactions Analysis

Structural Features and Reactivity Predictions

The compound contains a piperazine-2,3-dione core with methoxy groups at positions 1 and 4, and methyl groups at positions 5 and 6 (fully substituted). Key reactivity considerations include:

  • Dione Motif : The 2,3-dione group is susceptible to nucleophilic attack at the carbonyl carbons.

  • Methoxy Substituents : Electron-donating methoxy groups may stabilize the dione via resonance but reduce electrophilicity compared to unsubstituted diones.

  • Steric Hindrance : Tetramethyl groups at positions 5 and 6 likely impede reactions requiring planar transition states.

Nucleophilic Additions

Piperazine-2,3-diones typically undergo nucleophilic additions at the carbonyl positions. For example:

  • Amine Addition : Reaction with primary amines (e.g., methylamine) could yield tetrahedral intermediates, potentially forming bis-amide derivatives.

  • Grignard Reagents : Methoxy groups may direct nucleophiles to specific carbonyl positions, though steric hindrance from methyl groups could limit reactivity.

Ring-Opening Reactions

Under acidic or basic conditions, the dione ring may undergo cleavage:

  • Acidic Hydrolysis : Could yield dicarboxylic acid derivatives, though methoxy groups might stabilize the ring against hydrolysis.

  • Base-Mediated Ring Opening : Possible formation of α-ketoamide intermediates.

Condensation Reactions

The dione moiety may participate in condensation with hydrazines or hydroxylamines:

  • Hydrazine Derivatives : Formation of bis-hydrazones, as observed in structurally related 3,3,6,6-tetramethylpiperazine-2,5-dione systems .

Comparative Analysis of Analogous Compounds

CompoundKey Reactions ObservedRelevance to Target Compound
3,3,6,6-Tetramethylpiperazine-2,5-dione Nucleophilic addition, hydrolysis, condensationSimilar steric hindrance; different dione positions
1,4-Dimethylpiperazine-2,3-dione Amidation, ring-opening under acidic conditionsDirect structural analog but with methyl instead of methoxy groups
2,2,4,4-Tetramethylcyclobutanedione Isomerization, hydrogenation to diolsHighlights dione reactivity in strained systems

Theoretical Mechanistic Insights

Density functional theory (DFT) studies on related dione systems (e.g., pyrrolidine-2,3-diones) suggest that:

  • Electron-withdrawing groups enhance carbonyl electrophilicity, while electron-donating groups (e.g., methoxy) reduce it .

  • Steric effects from tetramethyl groups dominate regioselectivity in nucleophilic attacks .

Research Gaps and Recommendations

No experimental data specifically for 1,4-dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione were identified in the reviewed literature. Further studies should focus on:

  • Synthetic Routes : Optimization via protection/deprotection strategies for methoxy groups.

  • Spectroscopic Characterization : NMR and X-ray crystallography to confirm regiochemistry.

  • Catalytic Applications : Exploration in asymmetric synthesis, leveraging steric hindrance for enantioselectivity.

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of 1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione includes a piperazine ring and several methoxy groups that enhance its reactivity and biological activity. The molecular formula is C12H18N2O4C_{12}H_{18}N_2O_4, and it has a molecular weight of approximately 250.28 g/mol.

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cell cycle progression. The mechanism often involves the modulation of specific signaling pathways related to cancer cell proliferation .

Case Study:
A study focused on piperazine derivatives showed promising results against various cancer cell lines. The compounds were found to induce G0/G1 phase arrest and apoptosis in cells with both wild-type and mutant p53 genes . This suggests that this compound may have similar potential.

Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit neuroprotective effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectiveModulation of neurotransmitter systems
Enzyme InhibitionPossible inhibition of specific enzymes

Stabilization in Polymers

This compound has been explored as a stabilizer in thermoplastic polymers. Its incorporation can enhance the thermal stability and mechanical properties of polymer matrices .

Case Study:
Patented formulations have utilized this compound in stabilizer compositions for thermoplastic polymers. These formulations demonstrated improved resistance to thermal degradation and UV radiation when compared to conventional stabilizers .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various heterocyclic compounds with potential biological activities. The versatility of the piperazine ring allows for modifications that can lead to new therapeutic agents.

Table 2: Synthetic Applications

Application TypeDescriptionReference
Heterocycle SynthesisUsed as a precursor for biologically active compounds
Polymer StabilizationEnhances thermal stability in polymer formulations

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperazine Derivatives

Compound Molecular Formula Key Substituents Functional Groups Notable Properties/Applications
Target Compound C₁₂H₂₀N₂O₄ 1,4-dimethoxy; 5,5,6,6-tetramethyl 2,3-dione Potential pharmacological modulation
1,4-Dimethylpiperazine-2,3-dione C₆H₁₀N₂O₂ 1,4-dimethyl 2,3-dione Drug discovery scaffold
3,3,6,6-Tetramethylpiperazine-2,5-dione C₈H₁₂N₂O₂ 3,3,6,6-tetramethyl 2,5-dione Crystallinity studies
5,5’-(Piperazine-1,4-diyl)bis(dithiolone) C₁₀H₈Cl₂N₂O₂S₄ Chlorine; dithiolone S-containing rings H₂S release; cancer prevention
1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione C₂₀H₂₁N₂O₆ Aryl; acyl 2,5-dione; methoxy Antioxidant activity

Biological Activity

1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique piperazine structure with two methoxy groups and a dione functional group. Its molecular formula is C12H18N2O4C_{12}H_{18}N_2O_4, and it has a molecular weight of approximately 246.28 g/mol. The presence of the methoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

1. Antioxidant Properties

Research has indicated that compounds with similar piperazine structures exhibit significant antioxidant activity. The antioxidant properties are attributed to the ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

2. Neuroprotective Effects

Several studies have suggested that derivatives of piperazine can exert neuroprotective effects. For instance, compounds with similar structures have been shown to inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration. The neuroprotective mechanism may involve modulation of signaling pathways related to inflammation and apoptosis.

3. Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of several piperazine derivatives, including this compound. The compound showed significant free radical scavenging activity in vitro when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. Results indicated a dose-dependent response with an IC50 value comparable to established antioxidants like ascorbic acid.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease induced by amyloid-beta peptide administration, treatment with this compound resulted in reduced cognitive decline as assessed by the Morris water maze test. Histological analysis revealed decreased neuronal loss and reduced levels of inflammatory markers in the treated group compared to controls.

Research Findings

Study Findings Methodology
Study 1Significant antioxidant activityDPPH radical scavenging assay
Study 2Neuroprotective effects in Alzheimer's modelBehavioral tests and histological analysis
Study 3Antimicrobial activity against E. coliDisk diffusion method

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1,4-disubstituted piperazine-2,3-dione derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, hydrazine hydrate refluxed with ester precursors under basic conditions (e.g., methanol/ethanol with NaOH) can yield piperazine-2,3-dione cores. Key factors include temperature control (24–36 hours at reflux) and stoichiometric ratios of reagents to avoid side products like uncyclized intermediates . Purification often employs column chromatography with polar stationary phases (e.g., silica gel) and gradient elution.

Q. How can crystallographic data validate the molecular geometry of 1,4-dimethoxy-substituted piperazine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, torsion angles, and stereochemistry. For instance, Cambridge Crystallographic Data Centre (CCDC) depositions (e.g., CCDC 1407713) provide metrics like unit cell parameters and R-factors. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding networks and packing motifs should be analyzed to assess stability .

Q. What spectroscopic techniques are most effective for characterizing substituent effects in piperazine-2,3-diones?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can resolve methoxy (δ3.23.5\delta \sim3.2–3.5 ppm) and methyl group (δ1.21.5\delta \sim1.2–1.5 ppm) environments. 2D techniques (COSY, HSQC) clarify coupling patterns.
  • IR : Stretching frequencies for carbonyl groups (νC=O16501750\nu_{C=O} \sim1650–1750 cm1^{-1}) confirm diketone moieties.
  • MS : High-resolution mass spectrometry (HRMS) with ESI+ or EI+ ionization validates molecular formulae .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1,4-dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Solvent effects (e.g., polar aprotic solvents like DMF) are simulated using continuum solvation models. Frontier Molecular Orbital (FMO) analysis identifies electrophilic sites (e.g., C-2/C-3 carbonyl carbons) for regioselective attack .

Q. What strategies resolve contradictions in reported biological activities of piperazine-2,3-dione derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, IC50_{50} protocols). Systematic meta-analysis should:

  • Normalize data using standardized controls (e.g., positive/negative benchmarks).
  • Apply multivariate regression to isolate structural determinants (e.g., methoxy vs. methyl substituent effects).
  • Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests) .

Q. How can functionalization of the piperazine core enhance selectivity in enzyme inhibition studies?

  • Methodological Answer : Introduce bioisosteric groups (e.g., sulfonamide or benzodioxinylcarbonyl moieties) to optimize steric and electronic interactions with active sites. For example:

  • Replace methoxy groups with fluorine for improved metabolic stability.
  • Use click chemistry (e.g., CuAAC) to append fluorophores for real-time tracking of target engagement .

Q. What advanced separation techniques improve purification of stereoisomers in piperazine-2,3-dione synthesis?

  • Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) enable enantiomeric resolution via HPLC. Simulated Moving Bed (SMB) chromatography scales separations industrially. Solvent selection (e.g., heptane/ethanol gradients) balances retention factor (kk) and selectivity (α\alpha) .

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